molecular formula C12H20N2O3 B5362493 N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide

N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B5362493
M. Wt: 240.30 g/mol
InChI Key: QLZLXDUPTYFWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclopropyl group, a spirocyclic ring system, and an acetamide functional group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-10-1-2-10)9-14-5-3-12(4-6-14)16-7-8-17-12/h10H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZLXDUPTYFWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which imparts distinct chemical and biological properties.

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